molecular formula C10H9ClO3 B6285244 (2E)-3-(3-chloro-4-methoxyphenyl)prop-2-enoic acid CAS No. 220353-69-5

(2E)-3-(3-chloro-4-methoxyphenyl)prop-2-enoic acid

Cat. No.: B6285244
CAS No.: 220353-69-5
M. Wt: 212.6
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Description

(2E)-3-(3-Chloro-4-methoxyphenyl)prop-2-enoic acid is a substituted cinnamic acid derivative characterized by a propenoic acid backbone (CH₂=CHCOOH) with a 3-chloro-4-methoxyphenyl group at the β-carbon in the E-configuration. Its molecular formula is C₁₀H₉ClO₃, with a molecular weight of 212.63 g/mol . It is primarily utilized as a pharmaceutical intermediate or screening compound in drug discovery due to its structural similarity to bioactive cinnamic acid derivatives .

Properties

CAS No.

220353-69-5

Molecular Formula

C10H9ClO3

Molecular Weight

212.6

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(3-chloro-4-methoxyphenyl)prop-2-enoic acid typically involves the condensation of 3-chloro-4-methoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or methanol. The reaction conditions are optimized to ensure high yield and purity of the product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of catalysts and automated systems can further improve the yield and reduce the production costs.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the double bond in the propenoic acid moiety to a single bond, forming the corresponding saturated acid.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products:

    Oxidation: Formation of 3-(3-chloro-4-methoxyphenyl)propanoic acid.

    Reduction: Formation of 3-(3-chloro-4-methoxyphenyl)propanoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-3-(3-chloro-4-methoxyphenyl)prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro and methoxy groups can influence its binding affinity and selectivity towards these targets. The compound may exert its effects through the modulation of signaling pathways, leading to various biological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The compound belongs to a broader class of α,β-unsaturated carboxylic acids, where substituents on the aromatic ring significantly influence physicochemical and biological properties. Key analogs include:

Table 1: Comparative Analysis of Structural Analogs
Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications
Target Compound : (2E)-3-(3-chloro-4-methoxyphenyl)prop-2-enoic acid C₁₀H₉ClO₃ 3-Cl, 4-OCH₃ 212.63 Pharmaceutical screening
Ferulic Acid C₁₀H₁₀O₄ 4-OH, 3-OCH₃ 194.18 Antioxidant, anti-inflammatory
(2E)-3-(3-Fluoro-4-methoxyphenyl)prop-2-enoic acid C₁₀H₉FO₃ 3-F, 4-OCH₃ 196.17 Potential fluorinated drug analog
(2E)-3-[5-Chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]prop-2-enoic acid C₁₄H₁₁ClFN₂O₂ Pyrazole ring substituents 294.70 Antitumor applications (hypothesized)
(2E)-3-(3-Chloro-5-ethoxy-4-methoxyphenyl)acrylic acid C₁₂H₁₃ClO₄ 3-Cl, 5-OCH₂CH₃, 4-OCH₃ 256.68 Enhanced lipophilicity

Physicochemical Properties

  • Acidity : The electron-withdrawing chloro group at the 3-position increases the acidity of the carboxylic acid compared to ferulic acid (pKa ~4.5 vs. ~4.7 for ferulic acid) due to its inductive effect. The methoxy group at 4-position, being electron-donating, slightly counteracts this effect .
  • Solubility : The chloro substituent reduces water solubility compared to hydroxylated analogs like ferulic acid. For instance, ferulic acid has moderate aqueous solubility (~1.2 mg/mL), while the target compound is likely less soluble, favoring organic solvents .
  • Stability : Chloro-substituted derivatives generally exhibit higher stability under acidic conditions compared to hydroxylated analogs, which may undergo oxidation or esterification .

Crystallographic Studies

While crystallographic data for the target compound is absent, related structures like ethyl (2E)-2-cyano-3-(4-methylphenyl)propanoate () highlight the syn-periplanar conformation of the propenoic acid backbone, which is critical for π-π stacking interactions in crystal lattices. Such conformational rigidity may influence solid-state stability and solubility .

Stability in Extraction Processes

notes that substituents like chloro or methoxy can alter stability during extraction. For instance, (2E)-3-(2,4-dihydroxyphenyl)prop-2-enoic acid derivatives degrade under basic conditions, whereas chloro-substituted analogs may resist hydrolysis .

Biological Activity

(2E)-3-(3-chloro-4-methoxyphenyl)prop-2-enoic acid, also known as a derivative of cinnamic acid, has garnered attention in the scientific community due to its diverse biological activities. This compound is primarily studied for its potential therapeutic effects, including anti-inflammatory, antioxidant, and antimicrobial properties. This article aims to consolidate research findings on the biological activity of this compound, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound features a propenoic acid moiety with a chloro and methoxy substituent on the phenyl ring. These functional groups significantly influence its reactivity and biological interactions.

The biological activity of this compound is attributed to several mechanisms:

  • Antioxidant Activity : The methoxy group enhances its ability to scavenge free radicals, thus protecting cells from oxidative stress.
  • Anti-inflammatory Effects : The compound has been shown to inhibit the production of pro-inflammatory cytokines and enzymes, suggesting a potential application in treating inflammatory diseases.
  • Antimicrobial Properties : Studies indicate that this compound exhibits antimicrobial activity against various pathogens, making it a candidate for developing new antimicrobial agents .

Biological Activity Data

The following table summarizes key biological activities associated with this compound:

Biological Activity Description Reference
AntioxidantScavenges free radicals; protects against oxidative stress
Anti-inflammatoryInhibits pro-inflammatory cytokines
AntimicrobialEffective against bacterial pathogens
Enzyme ModulationInteracts with specific enzymes, potentially influencing metabolic pathways

1. Antioxidant Activity

A study investigated the antioxidant capacity of this compound using various in vitro assays. The compound demonstrated significant radical scavenging ability, which was comparable to standard antioxidants like ascorbic acid. This suggests its potential use in formulations aimed at combating oxidative stress-related diseases.

2. Anti-inflammatory Effects

In an experimental model of inflammation, this compound was administered to assess its impact on inflammatory markers. Results indicated a marked reduction in levels of TNF-alpha and IL-6, supporting its role as an anti-inflammatory agent.

3. Antimicrobial Efficacy

Research evaluating the antimicrobial properties revealed that this compound exhibited inhibitory effects against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, indicating its potential as a natural antimicrobial agent .

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